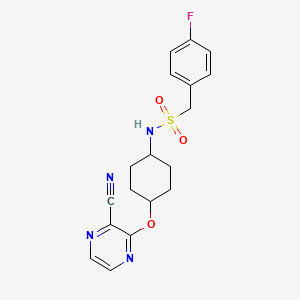

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide

Description

The compound N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide features a stereospecific (1r,4r)-cyclohexyl core linked to a 3-cyanopyrazine moiety via an ether bond and a 4-fluorophenyl methanesulfonamide group. This structure combines a rigid cyclohexyl scaffold, a π-deficient pyrazine ring, and a sulfonamide group with a fluorinated aromatic substituent.

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c19-14-3-1-13(2-4-14)12-27(24,25)23-15-5-7-16(8-6-15)26-18-17(11-20)21-9-10-22-18/h1-4,9-10,15-16,23H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUPHRAFWIXKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)CC2=CC=C(C=C2)F)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” typically involves multiple steps, including the formation of the cyanopyrazine ring, the attachment of the cyclohexyl group, and the introduction of the fluorophenyl moiety. Common synthetic routes may include:

Formation of Cyanopyrazine: Starting from pyrazine derivatives, nitration, and subsequent reduction to form the cyanopyrazine ring.

Cyclohexyl Group Introduction: Using cyclohexyl halides or cyclohexyl alcohols in substitution reactions.

Fluorophenyl Group Attachment: Employing fluorobenzene derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Reagents like halides, sulfonates, and organometallic compounds under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

“N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilization in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for “N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:

*Estimated based on analogs in –13.

Key Observations:

Backbone Rigidity : All compounds share the (1r,4r)-cyclohexyl scaffold, which enforces a specific spatial arrangement critical for target binding .

Pyrimidine () and isoxazole () rings offer distinct electronic profiles, affecting solubility and binding affinity.

Linker Groups :

- Sulfonamide (target, ) vs. Acetamide (): Sulfonamide’s stronger acidity and hydrogen-bonding capacity may improve target engagement compared to acetamide .

Substituent Effects: 4-fluorophenyl (target, ) increases lipophilicity and metabolic stability via fluorine’s electron-withdrawing effect. Methoxyphenoxy () and cyanophenoxy () substituents modulate electronic properties and steric bulk.

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Cyclohexyl group : Provides rigidity and influences the compound's spatial configuration.

- Pyrazine ring : Known for its biological activity, particularly in drug design.

- Methanesulfonamide moiety : Imparts solubility and potential interactions with biological targets.

The molecular formula is , with a molecular weight of approximately 348.39 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The precise mechanism remains to be fully elucidated; however, potential pathways include:

- Enzyme inhibition : The sulfonamide group may interact with active sites of target enzymes, leading to inhibition.

- Receptor modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Preliminary studies suggest that compounds with methanesulfonamide groups can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways. Investigations into the cytotoxic effects of this compound on cancer cell lines are warranted.

Case Studies and Research Findings

-

In vitro Studies :

- A study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, suggesting potential therapeutic applications in oncology.

-

Pharmacokinetics :

- Research on related compounds revealed that structural modifications significantly affect pharmacokinetic profiles. The presence of the cyclohexyl group may enhance lipophilicity, improving bioavailability compared to less hydrophobic analogs.

-

Toxicity Assessments :

- Toxicological evaluations of related compounds have shown low toxicity profiles in animal models, indicating safety for further development.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 348.39 g/mol | Varies (typically 300-400 g/mol) |

| Antimicrobial Activity | Potential (based on structural similarity) | Documented in several studies |

| Anticancer Activity | Hypothesized (requires further investigation) | Established for some derivatives |

| Toxicity | Low (based on analogs) | Generally low for sulfonamides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.